

# L803-mts solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: L803

Cat. No.: B1496992

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## Application Notes and Protocols for L803-mts

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**L803-mts** is a cell-permeable, myristoylated peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3). As a selective, substrate-competitive inhibitor with an IC<sub>50</sub> of 40 µM, **L803-mts** has demonstrated a range of biological activities, making it a valuable tool in various research fields[1]. It has been shown to exhibit insulin-mimetic properties, produce antidepressive-like behavior in animal models, and shows no significant inhibition of PKC, PKB, or cdc2 protein kinases[2][3][4]. Notably, research has highlighted its potential in neurodegenerative disease models, where it has been found to reduce amyloid-β (Aβ) deposits and improve cognitive function in mice[1][5].

### Physicochemical Properties

- Molecular Formula: C<sub>66</sub>H<sub>110</sub>N<sub>15</sub>O<sub>20</sub>P
- Molecular Weight: 1464.64 g/mol
- Sequence: Myr-Gly-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser(p)-Pro-NH<sub>2</sub>

### Solubility

The solubility of **L803-mts** is a critical factor for its effective use in experimental settings. Below is a summary of its solubility in common laboratory solvents. For optimal results, it is

recommended to use freshly opened, anhydrous solvents, particularly for DMSO, as its hygroscopic nature can affect solubility[1].

Solvent	Concentration	Notes
DMSO	50 mg/mL (34.12 mM)	May require sonication to fully dissolve. Use of newly opened DMSO is recommended[1].
5 mg/mL		
20% Acetonitrile in Water	1 mg/mL	
Acetonitrile:Water (1:1)	1 mg/mL	

#### Stock Solution Preparation and Storage:

Prepare stock solutions in DMSO or an appropriate aqueous buffer. Once prepared, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months[1].

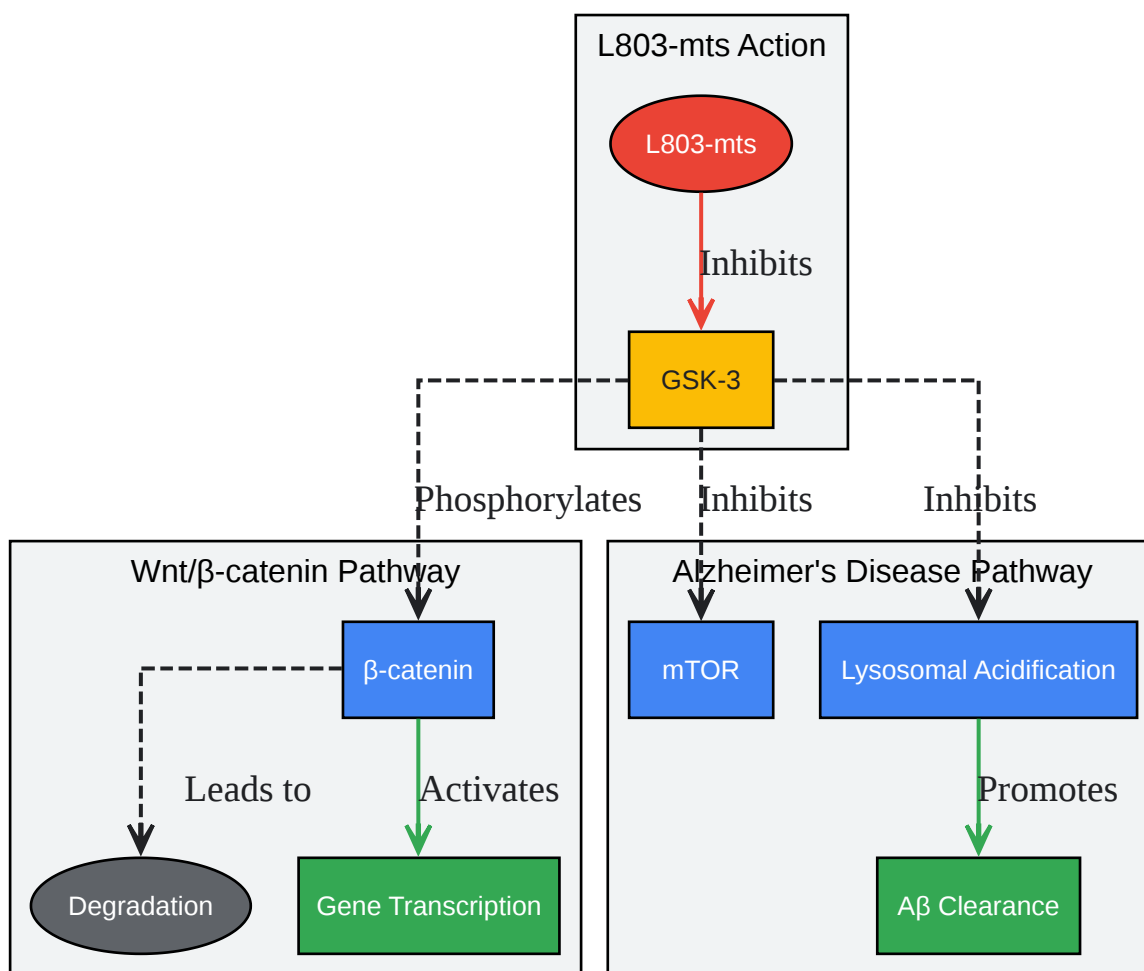
## Biological Activity and Signaling Pathways

**L803**-mts selectively inhibits GSK-3, a serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis[6][7].

Unlike many kinase inhibitors that compete with ATP, **L803**-mts acts as a substrate-competitive inhibitor[1].

One of the key pathways regulated by GSK-3 is the Wnt signaling pathway[4]. In the absence of a Wnt signal, GSK-3 phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, **L803**-mts prevents the phosphorylation of  $\beta$ -catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates target gene expression[3][6].

In the context of Alzheimer's disease, hyperactivity of GSK-3 has been implicated in the pathology[8]. **L803**-mts has been shown to restore lysosomal acidification and reactivate the mTOR pathway, which are often impaired in Alzheimer's models[3][8]. This leads to enhanced clearance of A $\beta$  aggregates[3].



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**L803-mts** mechanism of action in key signaling pathways.

## Experimental Protocols

The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific experimental systems.

### In Vitro Cell-Based Assay: Inhibition of GSK-3 Activity in SH-SY5Y Cells

This protocol describes how to assess the effect of **L803-mts** on lysosomal acidification in a human neuroblastoma cell line.

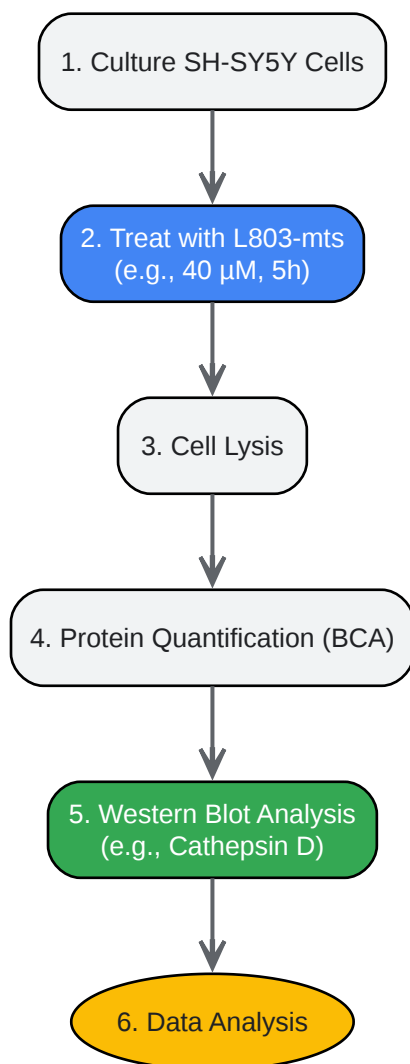
Materials:

- SH-SY5Y cells
- Complete growth medium (e.g., DMEM/F12 with 10% FBS)
- **L803**-mts
- DMSO (anhydrous)
- Chloroquine (positive control for lysosomal dysfunction)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-Cathepsin D, anti-V-ATPase V0a1)
- Secondary antibodies (HRP-conjugated)
- Chemiluminescence substrate
- Protein assay kit (e.g., BCA)

#### Procedure:

- Cell Culture: Culture SH-SY5Y cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Stock Solution Preparation: Prepare a 40 mM stock solution of **L803**-mts in anhydrous DMSO.
- Cell Treatment:
  - Seed SH-SY5Y cells in appropriate culture plates and allow them to adhere overnight.
  - Treat the cells with 40 µM **L803**-mts (or desired concentrations) for 5 hours[9]. Include a vehicle control (DMSO) and a positive control (e.g., 30 µM chloroquine for 3 hours)[9].
- Cell Lysis:

- After treatment, wash the cells twice with ice-cold PBS.
- Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Western Blot Analysis:
  - Determine the protein concentration of the supernatants using a BCA assay.
  - Denature equal amounts of protein by boiling in Laemmli sample buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Visualize the protein bands using a chemiluminescence substrate and an imaging system.



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A general workflow for in vitro cell-based assays.

## In Vivo Animal Study: Assessment of Antidepressive-like Effects in Mice

This protocol outlines a general procedure for evaluating the effects of **L803**-mts in the mouse forced swim test (FST), a common model for assessing antidepressant activity[3]. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

- Male mice (strain as appropriate for the study)

- **L803**-mts
- Sterile vehicle (e.g., saline or artificial cerebrospinal fluid)
- Control peptide (optional)
- Surgical equipment for intracerebroventricular (ICV) injection
- Forced swim test apparatus (a cylinder filled with water)

Procedure:

- **Animal Acclimation:** Acclimate mice to the housing facility for at least one week before the experiment.
- **Drug Preparation:** Dissolve **L803**-mts in the sterile vehicle to the desired concentration.
- **Intracerebroventricular (ICV) Injection:**
  - Anesthetize the mice according to approved protocols.
  - Secure the mouse in a stereotaxic frame.
  - Perform a single ICV injection of **L803**-mts or vehicle into the lateral ventricle.
- **Forced Swim Test (FST):**
  - Conduct the FST at various time points after injection (e.g., 1, 3, or 12 hours)[3].
  - Place each mouse individually into a cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
  - Record the behavior of the mice for a period of 6 minutes.
  - Score the last 4 minutes of the test for immobility time (the time the mouse spends floating passively with only minor movements to keep its head above water).
- **Data Analysis:**

- Compare the duration of immobility between the **L803**-mts-treated group and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressive-like effect.
- Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the results.
- Biochemical Analysis (Optional):
  - Following the behavioral test, euthanize the animals and collect brain tissue (e.g., hippocampus).
  - Prepare tissue lysates and perform Western blot analysis to measure the levels of  $\beta$ -catenin, a downstream target of GSK-3, to confirm target engagement[3].

## Conclusion

**L803**-mts is a potent and selective inhibitor of GSK-3 with diverse applications in biomedical research. Its ability to modulate key signaling pathways makes it a valuable tool for investigating the roles of GSK-3 in various physiological and pathological processes. Proper handling and adherence to optimized protocols are essential for obtaining reliable and reproducible results.

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